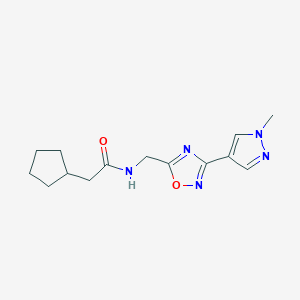

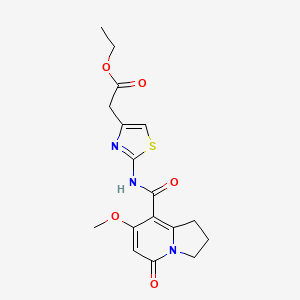

![molecular formula C20H21N3O2S B2646534 (E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide CAS No. 1252560-88-5](/img/structure/B2646534.png)

(E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound contains an imidazole ring, which is a key component in many functional molecules used in a variety of applications . It also contains a phenyl group and a sulfonamide group.

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . The methodologies for these syntheses are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Chemical Reactions Analysis

Imidazoles can undergo a variety of reactions, including oxidation reactions initiated by hydroxyl radicals . The reaction mechanism involves OH-addition and H-abstraction pathways .Wissenschaftliche Forschungsanwendungen

Biochemical Properties and Applications

A research study explored the pharmacological profile of (E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide, highlighting its intrinsic activity at the α1A-adrenoceptor subtype in the rabbit urethra, and its antagonistic properties at α1B- and α1D-adrenoceptor subtypes in rat spleen and rat aorta, respectively. The compound was found to be a novel α1-adrenoceptor agent with mixed pharmacological properties, indicating potential applications in the treatment of conditions like stress urinary incontinence without causing significant blood pressure elevations due to its selective receptor activity (Buckner et al., 2002).

Anticancer and Photodynamic Therapy

Another study synthesized new derivatives containing the benzenesulfonamide group and evaluated their properties for photodynamic therapy applications. These derivatives exhibited significant photophysical and photochemical properties, making them potential candidates for cancer treatment through photodynamic therapy due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield. The synthesized compounds show promise as Type II photosensitizers, with potential implications in developing therapeutic agents for cancer treatment (Pişkin et al., 2020).

Endothelin-Antagonist Activity

Research also identified biphenylsulfonamides as a novel series of endothelin-A (ETA) selective antagonists. Substitutions on the pendant phenyl ring led to improved binding and functional activity against ETA receptors. The study highlighted the potential of these compounds, especially 2'-amino-N- (3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)[1, 1'-biphenyl]-2-sulfonamide (BMS-187308), in inhibiting the pressor effect caused by ET-1 infusion in rats and nonhuman primates. This indicates its potential in treating conditions related to endothelin-1 activity (Murugesan et al., 1998).

Imidazol-2-ylidenes as Catalysts

A study on N-heterocyclic carbenes (NHC), specifically imidazol-2-ylidenes, revealed their efficiency as catalysts in transesterification involving various esters and alcohols. These catalysts were effective in mediating the acylation of alcohols with enol acetates, indicating their potential in various chemical synthesis processes and pharmaceutical applications (Grasa et al., 2003).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-2-(4-methylphenyl)ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-17-2-4-18(5-3-17)10-13-26(24,25)22-14-19-6-8-20(9-7-19)15-23-12-11-21-16-23/h2-13,16,22H,14-15H2,1H3/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGMBZDIHIQBNT-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=C(C=C2)CN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=C(C=C2)CN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({4-[(1H-imidazol-1-yl)methyl]phenyl}methyl)-2-(4-methylphenyl)ethene-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-Methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

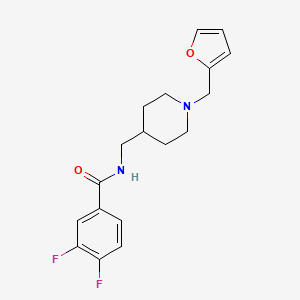

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2646460.png)

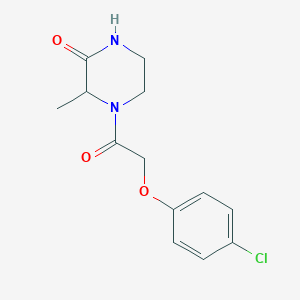

![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2646468.png)

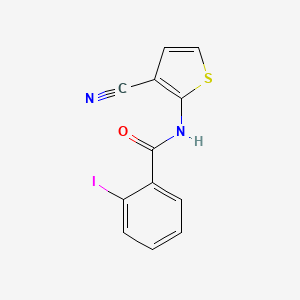

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2646469.png)

![2-[Carboxymethyl(3-phenylpropyl)amino]acetic acid](/img/structure/B2646470.png)

![3-methoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2646471.png)